molecular formula C9H11N3O B2951544 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 168686-52-0

5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2951544
CAS No.: 168686-52-0
M. Wt: 177.207
InChI Key: LGUPGJGZZOGIGJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is a derivative of Pyrazolo[1,5-a]pyrimidin-7(4H)-one . This compound has been identified through high-throughput whole-cell screening as a potential antituberculosis lead . The core of this scaffold has been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions of Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been studied in detail . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives exhibit excellent thermal stability . Particularly, compound 4, which features an “amino–nitro–amino” arrangement similar to that of TATB, exhibits a high density of 1.88 g cm −3 and a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .

Future Directions

The future directions of research on 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one could involve further exploration of its antitubercular activity , as well as its potential applications in other areas such as material science due to its significant photophysical properties . Further studies could also focus on the development of new drug candidates exhibiting novel mechanisms of action to address drug resistance and shorten treatment duration .

Biochemical Analysis

Biochemical Properties

It is known that electron-donating groups (EDGs) at position 7 on the fused ring of PPs improve both the absorption and emission behaviors . This suggests that 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one may interact with enzymes, proteins, and other biomolecules in a way that influences these properties.

Cellular Effects

Pps have been identified as strategic compounds for studying the dynamics of intracellular processes . This suggests that this compound may have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that PPs exert their effects at the molecular level through interactions with biomolecules . These interactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Pps have been found to have good solid-state emission intensities , suggesting that this compound may have similar properties.

Properties

IUPAC Name

5-ethyl-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-3-7-5-9(13)12-8(10-7)4-6(2)11-12/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOIWYLKRMOOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(=N1)C=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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